Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmacological properties It is characterized by a purine base linked to a ribose sugar, which is further phosphorylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base via a glycosidic bond, often using a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar, which can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and signaling.
Pathways: It can modulate pathways related to DNA replication, repair, and transcription, thereby influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Contains a guanine base instead of the purine base in the compound.
Cytidine Monophosphate (CMP): Contains a cytosine base.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is unique due to its specific purine base and the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N5Na2O7P |
---|---|
Molecular Weight |
459.30 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O7P.2Na/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25;;/h6-7,9,11-12,15,21-22H,1,3-5H2,2H3,(H,16,17,18)(H2,23,24,25);;/q;2*+1/p-2/t9-,11-,12-,15-;;/m1../s1 |
InChI Key |
VAQIKJXIMBVMAK-DEHVKTTJSA-L |
Isomeric SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.